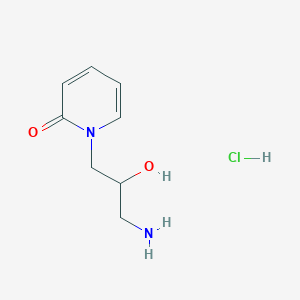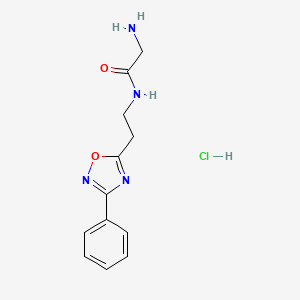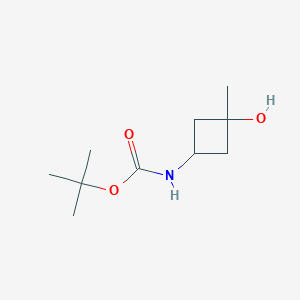![molecular formula C8H9N3O B1377869 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1221288-28-3](/img/structure/B1377869.png)
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a hydroxymethyl group at the 5-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-B]pyridine with formaldehyde and a reducing agent to introduce the hydroxymethyl group . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as starting materials, which undergo a sequential opening/closing cascade reaction in the presence of an acidic catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-formyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, 5-carboxy-1-methyl-1H-pyrazolo[3,4-B]pyridine, and various substituted derivatives with different functional groups .
Scientific Research Applications
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine include:
- 5-Amino-1H-pyrazolo[3,4-B]pyridine
- 5-Bromo-1H-pyrazolo[3,4-B]pyridine
- 5-Carboxy-1H-pyrazolo[3,4-B]pyridine
Uniqueness
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASCLUNPZHSAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)


![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)








![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)

